molecular formula C27H20O18 B1196099 Castalin CAS No. 19086-75-0

Castalin

Cat. No.: B1196099
CAS No.: 19086-75-0
M. Wt: 632.4 g/mol
InChI Key: PPUHUWSVCUJGTD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Castalin, a type of ellagitannin, has been found to be very efficacious against many different types of cancer cells . .

Mode of Action

In vitro experiments have indicated that this compound nanoparticles induced apoptosis of an osteosarcoma cell line more efficiently than native this compound . This suggests that this compound interacts with its targets, possibly certain proteins or enzymes within the cancer cells, leading to programmed cell death or apoptosis.

Biochemical Pathways

It is known that this compound has a potent anti-neoplastic activity, suggesting that it may interfere with the pathways involved in cell proliferation and survival .

Pharmacokinetics: ADME Properties

It has been found that the bioavailability of this compound nanoparticles is superior to that of native this compound . This suggests that the formulation of this compound as nanoparticles may enhance its absorption and distribution within the body, potentially improving its therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of these cells, thereby inhibiting the growth and spread of the cancer. The more potent effects of this compound nanoparticles, relative to native this compound, were confirmed in vivo using a xenograft osteosarcoma model .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound as nanoparticles can enhance its stability and bioavailability . Additionally, factors such as the pH and temperature of the environment could potentially affect the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

Castalin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit yeast α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition suggests that this compound can interfere with the breakdown of carbohydrates, potentially affecting energy production and storage in cells. Additionally, this compound exhibits antioxidant activity, which helps in neutralizing free radicals and protecting cells from oxidative stress .

Cellular Effects

This compound has been shown to induce apoptosis in osteosarcoma cell lines more efficiently when formulated as nanoparticles compared to its native form . This suggests that this compound can influence cell function by promoting programmed cell death in cancer cells. Furthermore, this compound’s antioxidant properties may help in reducing oxidative stress in cells, thereby protecting them from damage and maintaining cellular homeostasis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound nanoparticles have been shown to induce apoptosis in osteosarcoma cells by activating specific signaling pathways that lead to cell death . Additionally, this compound’s inhibition of yeast α-glucosidase suggests that it can interfere with carbohydrate metabolism by preventing the breakdown of complex sugars . These interactions at the molecular level contribute to this compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound nanoparticles have shown higher stability and bioactivity compared to native this compound . Over time, this compound nanoparticles maintain their ability to induce apoptosis in cancer cells, suggesting that they have long-term effects on cellular function. Additionally, the stability and degradation of this compound in laboratory settings are crucial factors that influence its overall efficacy and bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound nanoparticles exhibit higher bioactivity and superior bioavailability compared to native this compound, suggesting that lower doses of this compound nanoparticles may be required to achieve the desired therapeutic effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism and antioxidant activity. Its inhibition of yeast α-glucosidase suggests that this compound can interfere with the breakdown of carbohydrates, affecting metabolic flux and metabolite levels . Additionally, this compound’s antioxidant properties contribute to its role in protecting cells from oxidative stress and maintaining metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown that this compound nanoparticles exhibit higher permeation compared to native this compound, suggesting that they can be more efficiently transported to target cells and tissues . This enhanced transport and distribution contribute to the superior bioavailability and bioactivity of this compound nanoparticles.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound nanoparticles have been shown to localize within specific compartments or organelles in cells, enhancing their ability to induce apoptosis in cancer cells . Additionally, targeting signals or post-translational modifications may direct this compound to specific subcellular locations, further influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of castalin involves the extraction from natural sources such as oak and chestnut wood. The extraction process typically includes the use of solvents like ethanol or methanol under controlled conditions to isolate the tannins .

Industrial Production Methods

In an industrial setting, this compound can be produced using supercritical CO2 extraction with a polar cosolvent, which enhances the yield and purity of the compound . This method is preferred for its efficiency and sustainability.

Properties

IUPAC Name

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHUWSVCUJGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029284
Record name Castalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34112-28-2, 19086-75-0
Record name Vescalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34112-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19086-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019086750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Castalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Castalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vescalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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